molecular formula C12H19FO7 B15217367 Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate CAS No. 309-98-8

Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B15217367
CAS No.: 309-98-8
M. Wt: 294.27 g/mol
InChI Key: XHQPWWIYSTXAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate ( 309-98-8) is a fluorinated derivative of citric acid ester with the molecular formula C12H19FO7 and a molecular weight of 294.27 g/mol . This compound is characterized by its density of 1.223 g/cm³ and a boiling point of approximately 383.8°C at 760 mmHg . It is also known as D,L-fluorocitric acid triethyl ester, indicating its role as a key synthetic precursor to fluorocitrate, a well-known compound in biochemical research . As a fluorinated analog of triethyl citrate, it is of significant interest in metabolic studies, particularly for investigating the citric acid cycle (Krebs cycle) . Citric acid is a central intermediate in the metabolism of all aerobic organisms, and its fluorinated analogs are classical inhibitors of the enzyme aconitase . This inhibitory action allows researchers to probe metabolic pathways, study enzyme mechanisms, and explore the biochemical basis of various physiological states. This product is intended For Research Use Only and is a valuable tool for scientists in pharmacology, biochemistry, and medicinal chemistry.

Properties

CAS No.

309-98-8

Molecular Formula

C12H19FO7

Molecular Weight

294.27 g/mol

IUPAC Name

triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C12H19FO7/c1-4-18-8(14)7-12(17,11(16)20-6-3)9(13)10(15)19-5-2/h9,17H,4-7H2,1-3H3

InChI Key

XHQPWWIYSTXAPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(C(=O)OCC)F)(C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid derivatives with ethanol in the presence of a fluorinating agent. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. Advanced purification techniques, such as chromatography, are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of citric acid, such as triethyl citrate, and other fluorinated compounds .

Scientific Research Applications

Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester groups facilitate its incorporation into biological systems, where it can modulate enzyme activity and cellular processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C12H19FO7 (inferred from structural analogs ).
  • Molecular Weight : ~294.27 g/mol (calculated based on triethyl citrate + fluorine substitution ).
  • Synthesis: Likely involves fluorination of triethyl citrate or esterification of 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid.

Comparison with Structurally Similar Compounds

Triethyl Citrate (CAS: 77-93-0)

Triethyl citrate (TEC) is the non-fluorinated analog, widely used as a plasticizer, food additive, and pharmaceutical excipient.

Property Triethyl 1-Fluoro-2-Hydroxypropane-1,2,3-Tricarboxylate Triethyl Citrate
Molecular Formula C12H19FO7 C12H20O7
Molecular Weight (g/mol) ~294.27 276.28
Physical State Likely liquid (inferred from analogs) Colorless oily liquid
Refractive Index Not reported 1.440–1.444
Density (g/cm³) Not reported 1.135–1.139
Applications Potential intermediate in fluoroorganic synthesis Plasticizer, food additive, drug delivery

Key Differences :

  • The fluorine atom increases molecular polarity and may enhance metabolic stability in pharmaceutical applications.
  • Triethyl citrate has established safety profiles for human consumption, while the fluorinated variant’s toxicity data are unavailable .

Triethyl Aconitate (CAS: 68077-28-1)

Triethyl aconitate is an unsaturated analog with a propene backbone instead of propane.

Property This compound Triethyl Aconitate
Molecular Formula C12H19FO7 C12H18O6
Molecular Weight (g/mol) ~294.27 258.27
Backbone Structure Saturated propane Unsaturated propene
Applications Not documented Pharmaceutical intermediates

Key Differences :

  • The unsaturated structure of triethyl aconitate increases reactivity in Diels-Alder reactions, unlike the saturated fluorinated compound.
  • Triethyl aconitate’s lower molecular weight and ester density may influence its solubility in nonpolar solvents .

Triethyl 2-Cyanopropane-1,2,3-Tricarboxylate (CAS: 68922-87-2)

This cyano-substituted analog replaces the hydroxyl group with a nitrile.

Property This compound Triethyl 2-Cyanopropane-1,2,3-Tricarboxylate
Molecular Formula C12H19FO7 C12H17NO6
Functional Groups –OH, –F –CN
Applications Not documented Intermediate in heterocyclic synthesis

Key Differences :

  • The nitrile group enhances electrophilicity, making it suitable for nucleophilic additions, whereas the fluorine and hydroxyl groups may favor hydrogen bonding or halogen interactions.

Research Findings and Data Gaps

  • Synthesis: Fluorinated citric acid esters are less studied compared to their non-fluorinated counterparts. and highlight the use of triethyl orthoformate in synthesizing heterocycles, suggesting possible routes for modifying triethyl citrate derivatives .
  • Spectroscopy: The fluorinated compound’s <sup>1</sup>H-NMR would show deshielding near the fluorine atom, similar to shifts observed in fluorinated pyrazolothienopyrimidines (δ 9.01 for triazole protons ). <sup>19</sup>F-NMR data are critical but unavailable in the evidence.
  • Toxicity: No data exist for the fluorinated compound, whereas triethyl citrate has stringent purity criteria (e.g., ≤2 µg/g lead, ≤0.25% water ).

Biological Activity

Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate (often referred to as TETC) is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TETC is an ester derivative of citric acid, characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₄O₇F
  • Molecular Weight : 320.34 g/mol

This compound features three carboxylate groups that may interact with biological systems, influencing various metabolic pathways.

Anticancer Properties

Recent studies have indicated that TETC exhibits promising anticancer activity. In vitro assays demonstrated that TETC can inhibit the proliferation of various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • A375 cells (melanoma)
  • WM115 cells (melanoma)

In these studies, TETC demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which TETC exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : TETC has been shown to activate apoptotic pathways in cancer cells. This is evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
  • Cell Cycle Arrest : Studies indicate that TETC can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
  • Reactive Oxygen Species (ROS) Production : TETC treatment has been associated with increased ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Toxicological Studies

While the therapeutic potential of TETC is significant, it is essential to consider its toxicity profile. Preliminary toxicological assessments have been conducted using animal models:

  • In a study involving Sprague Dawley rats, TETC was administered at varying doses. The results indicated rapid absorption and metabolism with a half-life of approximately 3.4 hours in blood circulation.
  • The majority of the administered dose was excreted through urine and feces without significant accumulation in tissues .

Table 1: Summary of Anticancer Activity of TETC

Cell LineIC50 (µM)Mechanism
HeLa25Apoptosis induction
A37530Cell cycle arrest
WM11520ROS production

Table 2: Toxicological Profile of TETC

ParameterResult
AbsorptionRapid (half-life ~3.4 hours)
ExcretionUrine (59-70%), Feces (25-36%)
Metabolites IdentifiedAcetyl citrate, monobutyl citrate

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of TETC in different biological contexts:

  • Case Study on Melanoma Treatment : A study involving melanoma patients treated with compounds similar to TETC showed a significant reduction in tumor size after several weeks of treatment.
  • In Vivo Studies in Rodents : Experiments conducted on rodents indicated that long-term exposure to TETC did not result in significant adverse effects on organ function or blood parameters at therapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.